molecular formula C17H22N2O2S B6965088 N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide

Cat. No.: B6965088
M. Wt: 318.4 g/mol
InChI Key: ITYUNIRCMGBYKK-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide is a synthetic organic compound that features a complex structure with a thiazole ring, a furan ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-12-8-10-21-16(12)17(20)18-9-7-15-19-14(11-22-15)13-5-3-2-4-6-13/h8,10-11,13H,2-7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYUNIRCMGBYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NCCC2=NC(=CS2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction where a cyclohexyl halide reacts with the thiazole derivative.

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Coupling of the Thiazole and Furan Rings: The thiazole and furan rings can be coupled through a nucleophilic substitution reaction, where the thiazole derivative reacts with a furan derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the furan-thiazole intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo

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